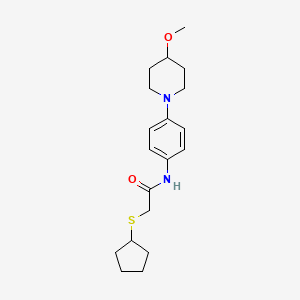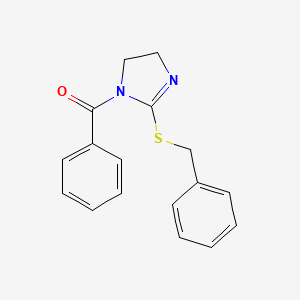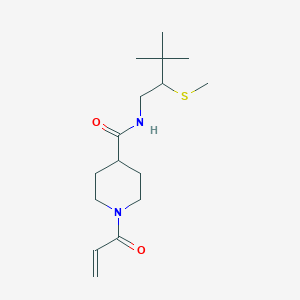
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Scientific Research Applications
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Mechanism of Action
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that activate immune cells. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide specifically targets a protein called STING, which is involved in the immune response to viral infections. When STING is activated by N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, it triggers a cascade of signaling events that lead to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide also increases the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack the cancer cells. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of new blood vessels in tumors, which can limit the supply of nutrients to the cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the immune response to cancer. However, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has some limitations for lab experiments. It is highly reactive and can form adducts with proteins, which can complicate experiments. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has a short half-life in the body, which makes it difficult to administer in vivo.
Future Directions
For research include understanding the mechanism of action in more detail, developing more stable analogs, and exploring combination therapies.
Synthesis Methods
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethyl-2-butene-1-thiol. The thiol is reacted with 3-bromopropionyl chloride and then with piperidine-4-carboxylic acid to form the N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide molecule. The final product is purified through recrystallization and column chromatography.
properties
IUPAC Name |
N-(3,3-dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMZKPLRTYVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)
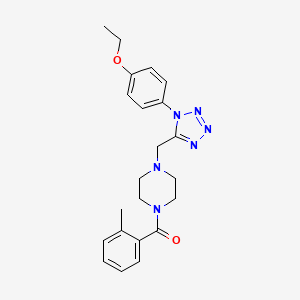
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)
![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
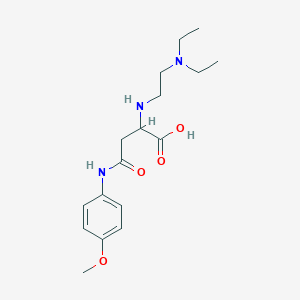
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)
